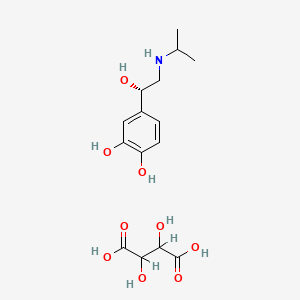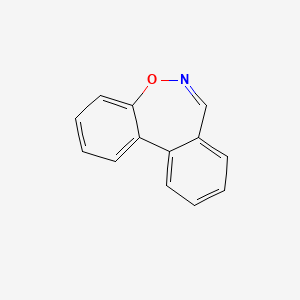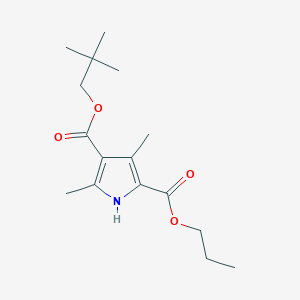![molecular formula C17H13ClN2O3 B10770244 (7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770244.png)
(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 2, identified by the PubMed ID 21105727, is a synthetic organic compound. Its IUPAC name is (6E)-N-(4-chlorophenyl)-6-(hydroxyimino)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide . This compound has been studied for its biological activity, particularly in relation to its interactions with metabotropic glutamate receptors.
Preparation Methods
The synthesis of compound 2 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for compound 2 would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Compound 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Compound 2 has been extensively studied for its applications in scientific research. It is particularly noted for its interactions with metabotropic glutamate receptors, specifically mGlu2 and mGlu3 receptors . These interactions make it a valuable tool in the study of neurological processes and potential therapeutic applications for neurological disorders.
Mechanism of Action
The mechanism of action of compound 2 involves its binding to metabotropic glutamate receptors. It acts as a negative allosteric modulator at the mGlu2 receptor and a positive allosteric modulator at the mGlu3 receptor . This modulation affects the signaling pathways associated with these receptors, influencing various neurological processes. The molecular targets and pathways involved include the regulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Compound 2 can be compared with other similar compounds that interact with metabotropic glutamate receptors. Some of these similar compounds include other allosteric modulators of mGlu2 and mGlu3 receptors . What sets compound 2 apart is its dual modulatory activity, acting as both a negative and positive allosteric modulator at different receptors. This unique property makes it a valuable compound for studying the complex regulation of glutamate signaling in the brain .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-10-5-7-11(8-6-10)19-16(21)17-9-13(17)15(20-22)12-3-1-2-4-14(12)23-17/h1-8,13,22H,9H2,(H,19,21)/b20-15+ |
InChI Key |
ZRURMLHGCOJTNX-HMMYKYKNSA-N |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)


![[35S]Acppb](/img/structure/B10770197.png)
![5-((3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one](/img/structure/B10770205.png)
![(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one](/img/structure/B10770212.png)


![3-[1-Butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]-1-{4-[(dimethylamino)methyl]-2,6-bis(propan-2-yl)phenyl}urea hydrochloride](/img/structure/B10770228.png)

![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)
![[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B10770247.png)
![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)
![2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10770274.png)
